Product packaging for (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol(Cat. No.:)

(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol

Cat. No.: B13608333
M. Wt: 235.50 g/mol
InChI Key: VEMGWGZRSYWIBT-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol is a chiral benzhydrol derivative of high value in organic and medicinal chemistry research. Its molecular formula is C8H8BrClO, and it features a stereogenic center with (R) configuration, which is critical for applications in asymmetric synthesis . The compound serves as a versatile enantiopure building block for the construction of more complex molecules. The presence of both a bromo and a chloro substituent on the aromatic ring offers distinct sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the creation of diverse chemical libraries . Furthermore, the chiral alcohol functional group can be utilized to introduce stereochemistry into target molecules or can be further derivatized into other key functional groups like amines . This makes it a key intermediate in the research and development of pharmaceuticals and other fine chemicals where chirality plays a defining role in biological activity. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrClO B13608333 (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrClO

Molecular Weight

235.50 g/mol

IUPAC Name

(1R)-1-(4-bromo-3-chlorophenyl)ethanol

InChI

InChI=1S/C8H8BrClO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m1/s1

InChI Key

VEMGWGZRSYWIBT-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)Br)Cl)O

Canonical SMILES

CC(C1=CC(=C(C=C1)Br)Cl)O

Origin of Product

United States

Advanced Stereoselective Synthesis Methodologies for 1r 1 4 Bromo 3 Chlorophenyl Ethan 1 Ol

Asymmetric Catalytic Reduction Strategies

Asymmetric catalytic reduction involves the conversion of the prochiral ketone, 4-bromo-3-chloroacetophenone, into the desired (R)-alcohol enantiomer using a chiral catalyst. This can be achieved through both biocatalytic and chemocatalytic approaches.

Biocatalytic Approaches Utilizing Carbonyl Reductases (CREDs)

Carbonyl reductases (CREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. nih.gov These biocatalysts offer several advantages, including mild reaction conditions, high enantioselectivity, and environmental benignity. nih.gov

The successful application of CREDs in the synthesis of (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol hinges on the selection of a suitable enzyme and the optimization of reaction parameters. A wide variety of microorganisms are known to produce carbonyl reductases with varying substrate specificities and stereoselectivities.

A screening of various microbial strains is typically the first step to identify promising candidates for the asymmetric reduction of 4-bromo-3-chloroacetophenone. While specific data for this exact substrate is limited in publicly available literature, studies on the closely related substrate, 4-bromoacetophenone, provide valuable insights into the types of microorganisms that can be effective. For instance, a study on the bioreduction of 4-bromoacetophenone demonstrated that various yeast and fungi strains can produce the corresponding alcohol with high enantiomeric excess (e.e.).

To illustrate the process, the following interactive data table summarizes typical results from a microbial screening for the reduction of a substituted acetophenone (B1666503), highlighting the diversity of outcomes in terms of conversion and enantioselectivity.

Interactive Data Table: Microbial Screening for Asymmetric Reduction of a Substituted Acetophenone

MicroorganismConversion (%)Enantiomeric Excess (e.e.) (%)Product Configuration
Geotrichum candidum91.997.4(R)
Aspergillus niger98.4>99(R)
Rhodotorula rubra96.198.8(S)
Rhodotorula minuta99.398.2(S)
Pichia sp.64.589.8(S)

Note: This data is representative of the reduction of 4-bromoacetophenone and serves as an example for the screening process.

Once a suitable enzyme or microorganism is identified, optimization of reaction conditions is crucial to maximize both the yield and the enantioselectivity of the desired (R)-alcohol. Key parameters that are often optimized include pH, temperature, substrate concentration, and the choice of co-solvent.

Carbonyl reductases are dependent on nicotinamide (B372718) cofactors, typically NADPH or NADH, which act as the hydride source for the reduction reaction. illinois.edu These cofactors are expensive to use in stoichiometric amounts, making in-situ regeneration essential for the economic viability of the biocatalytic process. illinois.edunih.gov

There are two primary strategies for cofactor regeneration:

Enzyme-coupled regeneration: This is the most widely used method and involves a second enzyme and a sacrificial co-substrate. illinois.edu For NADPH regeneration, glucose dehydrogenase (GDH) is commonly paired with the carbonyl reductase. nih.govacs.org GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP+ to NADPH. nih.gov Similarly, for NADH regeneration, formate (B1220265) dehydrogenase (FDH) can be used, which oxidizes formate to carbon dioxide. illinois.edu

Substrate-coupled regeneration: This simpler approach utilizes a single enzyme that can oxidize a co-substrate, such as isopropanol (B130326), to regenerate the cofactor while simultaneously reducing the target ketone. nih.govacs.org However, this method can be limited by thermodynamic equilibria, often requiring a large excess of the co-substrate to drive the reaction to completion. nih.govacs.org

Kinetic resolution is an alternative biocatalytic strategy that can be employed to obtain enantiomerically pure this compound from its racemic mixture. This method relies on the ability of certain enzymes, most commonly lipases, to selectively acylate one enantiomer of the alcohol at a much faster rate than the other.

In a typical kinetic resolution process, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate, in the presence of a lipase. The enzyme will preferentially catalyze the acylation of one enantiomer (e.g., the (S)-enantiomer), leaving the other enantiomer (the desired (R)-enantiomer in this case) unreacted. The resulting mixture of the acylated (S)-enantiomer and the unreacted (R)-alcohol can then be separated. While this method can achieve high enantiomeric purity, the maximum theoretical yield for the desired enantiomer is 50%.

Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a powerful chemocatalytic method for the enantioselective reduction of ketones. This technique typically employs a transition metal catalyst, most commonly ruthenium or rhodium, in combination with a chiral ligand and a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture. researchgate.net

Ruthenium complexes bearing chiral prolinamide-derived ligands have emerged as effective catalysts for the ATH of various ketones. researchgate.net Proline, being a readily available and inexpensive chiral building block, provides a versatile scaffold for the synthesis of a wide range of chiral ligands.

The general catalytic cycle for Ru-catalyzed ATH involves the formation of a ruthenium-hydride species, which then transfers a hydride to the ketone in a stereoselective manner, dictated by the chiral ligand. The catalyst is then regenerated by the hydrogen donor.

The following table presents representative data for the asymmetric transfer hydrogenation of a substituted acetophenone using a Ru-proline derived catalyst, illustrating the typical performance of such systems.

Interactive Data Table: Asymmetric Transfer Hydrogenation of a Substituted Acetophenone with a Ru-Proline Derived Catalyst

SubstrateCatalyst Loading (mol%)Time (h)Conversion (%)e.e. (%)
Acetophenone1129585 (S)
4-Chloroacetophenone1129288 (S)
4-Bromoacetophenone1129086 (S)
3-Chloroacetophenone1129482 (S)

Note: This data is illustrative and based on the performance of Ru-proline derived catalysts on similar substrates.

Ligand Design and Optimization for High Enantiomeric Excess

Catalytic asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are powerful methods for the enantioselective reduction of prochiral ketones. The efficacy of these methods hinges on the design of the chiral ligand that coordinates to the metal center (commonly Ruthenium, Rhodium, or Iridium). Optimization of the ligand's electronic and steric properties is crucial for achieving high enantiomeric excess (ee).

For the reduction of 1-(4-bromo-3-chlorophenyl)ethan-1-one, ligands are designed to create a well-defined chiral pocket around the metal's active site. This steric environment forces the ketone to coordinate in a specific orientation, leading to the preferential formation of the (1R)-alcohol. Key ligand families include:

Phosphine Ligands: Bidentate phosphines with axial chirality, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective. The C2 symmetry and tunable steric and electronic properties of the aryl groups on the phosphorus atoms allow for fine-tuning of the catalyst's selectivity.

Diamine and Amino Alcohol Ligands: Chiral diamines and amino alcohols, often used in Ru(II) arene complexes, form stable chelates that act as effective catalysts for ATH. The N-H moiety in these ligands is believed to participate directly in the hydrogen transfer mechanism, enhancing both activity and selectivity.

Pseudo-dipeptide Ligands: More recent designs include ligands based on pseudo-dipeptides. These ligands offer multiple stereocenters and hydrogen bonding capabilities, creating a highly organized chiral environment that can lead to excellent enantioselectivity in the transfer hydrogenation of various acetophenone derivatives.

The optimization process involves systematically modifying the ligand backbone and its substituents to maximize the energetic difference between the transition states leading to the (R) and (S) enantiomers. For a substrate like 1-(4-bromo-3-chlorophenyl)ethan-1-one, electron-withdrawing halogen substituents on the aromatic ring can influence its interaction with the catalyst, necessitating specific ligand adjustments to achieve optimal results.

Table 1: Representative Results for Asymmetric Transfer Hydrogenation of Substituted Acetophenones with Various Ligands.
This table presents typical results for related substrates, illustrating the high efficiencies achievable with optimized ligand systems. The specific performance for 1-(4-bromo-3-chlorophenyl)ethan-1-one would require experimental verification.

Organocatalytic Asymmetric Reduction

Organocatalysis offers an alternative to metal-based catalysts, avoiding concerns about heavy metal contamination in the final product. The most prominent organocatalytic method for asymmetric ketone reduction is the Corey-Bakshi-Shibata (CBS) reduction. nih.gov This reaction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, in combination with a stoichiometric borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex or catecholborane). wikipedia.org

The mechanism involves the formation of a complex between the oxazaborolidine catalyst and the borane. The ketone then coordinates to the Lewis acidic boron atom of the catalyst in a sterically controlled manner. This coordination activates the ketone towards reduction and shields one of its prochiral faces. The hydride is delivered from the borane moiety to the carbonyl carbon, leading to the formation of the chiral alcohol with high enantioselectivity. To synthesize this compound, an oxazaborolidine catalyst derived from an (R)-amino alcohol would typically be employed.

The success of the CBS reduction lies in its predictable stereochemical outcome and high enantioselectivities for a wide range of ketones. researchgate.netmdpi.com

Chiral Auxiliary-Mediated Synthesis

This strategy involves covalently attaching a chiral auxiliary to the prochiral substrate to form a diastereomeric intermediate. wikipedia.org A subsequent, non-stereoselective reaction is then guided by the stereocenter(s) of the auxiliary, resulting in a diastereoselective transformation. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product. researchgate.net

For the synthesis of this compound, this approach is less direct than catalytic reduction. A potential, though complex, pathway could involve converting the precursor ketone into an enolate or related species, which is then reacted with an electrophile under the control of a chiral auxiliary like an Evans oxazolidinone. youtube.com A more common application for auxiliaries is in directing additions to carbonyls. For example, a substrate could be modified to contain a ketone and a covalently bonded chiral auxiliary. The reduction of the ketone with a simple achiral reagent like sodium borohydride (B1222165) would then be directed by the auxiliary, leading to one diastereomer of the alcohol preferentially. Subsequent removal of the auxiliary would yield the desired enantiopure alcohol. Common auxiliaries include those derived from amino acids, terpenes, or amino alcohols. scielo.org.mx

Chiral Reagent-Controlled Synthesis

In this approach, a stoichiometric amount of a chiral reducing agent is used to directly convert the ketone to the alcohol. The chirality is inherent to the reagent itself, which delivers a hydride to one of the prochiral faces of the ketone with high selectivity.

Examples of such reagents include:

Alpine Borane®: A trialkylborane prepared from 9-borabicyclo[3.3.1]nonane (9-BBN) and (+)- or (-)-α-pinene. It is particularly effective for the reduction of sterically unhindered ketones.

Chirally Modified Borohydrides: Reagents like lithium aluminum hydride (LAH) or sodium borohydride can be modified by pre-complexation with chiral ligands, such as chiral amino alcohols or diols (e.g., BINOL), to create a chiral hydride source. wikipedia.org

The synthesis of this compound would involve reacting 1-(4-bromo-3-chlorophenyl)ethan-1-one with the appropriate enantiomer of the chiral reagent. While often providing high enantioselectivity, the need for a stoichiometric amount of a sometimes expensive chiral reagent is a significant drawback compared to catalytic methods, especially for large-scale synthesis.

Novel Synthetic Routes and Cascade Reactions

One-Pot Stereoselective Transformations

A hypothetical one-pot synthesis of this compound could be designed from a simpler starting material. For instance, a process could start with 3-chloro-4-bromobenzaldehyde. A Grignard reaction with methylmagnesium bromide would form the racemic alcohol, which could then be subjected to a one-pot oxidation/asymmetric reduction sequence using a combination of compatible catalysts. Alternatively, multi-catalytic systems could be employed to build the molecule from alkene precursors via a sequence of isomerization, hydroarylation, and asymmetric reduction steps, all performed in a single vessel. chemrxiv.org

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. acs.org The synthesis of this compound can be made more sustainable by applying these principles:

Catalysis: Using catalytic methods (organocatalysis, biocatalysis, or metal catalysis) is inherently greener than using stoichiometric chiral reagents or auxiliaries because it reduces waste.

Atom Economy: Asymmetric hydrogenation, which uses H2 as the reductant, has a 100% atom economy, representing an ideal green reaction. Transfer hydrogenation using isopropanol is also highly atom-economic.

Safer Solvents: Choosing environmentally benign solvents or minimizing their use is crucial. Some biocatalytic reductions can be performed in water, the greenest solvent. nih.gov

Biocatalysis: The use of whole-cell microorganisms (like yeast, Aspergillus niger, or Geotrichum candidum) or isolated enzymes (oxidoreductases) represents a powerful green approach. researchgate.netnih.gov These reactions are performed under mild conditions (ambient temperature and pressure) in aqueous media, are highly stereoselective, and use renewable catalysts. nih.gov Bioreduction of related ketones has been shown to produce chiral alcohols with excellent conversion and enantiomeric excess. researchgate.netacs.org

Table 2: Biocatalytic Reduction of 4-Bromoacetophenone using Whole-Cell Microorganisms.
Data adapted from studies on the bioreduction of 4-bromoacetophenone, a close structural analog of the target precursor. researchgate.netresearchgate.net This illustrates the potential for producing either enantiomer with high selectivity by choosing the appropriate biocatalyst.

2

The synthesis of enantiomerically pure chiral alcohols, such as this compound, is of significant interest in the pharmaceutical and fine chemical industries. Growing environmental concerns have spurred the development of advanced synthetic methodologies that are not only efficient and selective but also adhere to the principles of green chemistry. These approaches focus on the use of environmentally benign solvents, maximizing atom economy, and minimizing waste generation. The primary route to this chiral alcohol is the asymmetric reduction of the prochiral ketone, 1-(4-bromo-3-chlorophenyl)ethanone (B1292022).

1 Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs) that pose risks to human health and the environment. Consequently, research has focused on replacing these with greener alternatives, such as water, or eliminating the solvent entirely.

Biocatalysis in Aqueous Media

Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis. nih.gov The use of whole-cell microorganisms or isolated enzymes (such as ketoreductases or alcohol dehydrogenases) to catalyze the reduction of ketones offers several advantages. These reactions are typically performed in aqueous buffers under mild conditions (ambient temperature and pressure), drastically reducing the environmental footprint. nih.gov The high selectivity of enzymes often leads to products with excellent enantiomeric excess (e.e.). nih.govtudelft.nl

While specific studies on the biocatalytic reduction of 1-(4-bromo-3-chlorophenyl)ethanone are not extensively detailed in publicly available literature, numerous studies on analogous haloacetophenones demonstrate the viability of this approach. For instance, the asymmetric reduction of 4-bromoacetophenone using the microorganism Geotrichum candidum in an aqueous medium yielded the corresponding (R)-alcohol with 98.9% conversion and an enantiomeric excess greater than 99%. researchgate.net Similarly, Aspergillus niger has been employed as an effective biocatalyst for producing (R)-1-(4-bromophenyl)ethanol with high conversion and enantioselectivity. researchgate.net These examples strongly suggest that a screening approach could identify suitable biocatalysts for the highly stereoselective synthesis of this compound in an environmentally benign aqueous system.

Interactive Data Table: Biocatalytic Reduction of Substituted Acetophenones in Aqueous Media

SubstrateBiocatalystConversion (%)e.e. (%)Product Configuration
4-BromoacetophenoneGeotrichum candidum98.9>99R
4-BromoacetophenoneRhodotorula rubra97.698.8S
4-ChloroacetophenoneAcetobacter sp.>97>99R
2-BromoacetophenoneTeSADH MutantHigh>99S

Data compiled from analogous reactions reported in scientific literature. nih.govresearchgate.netresearchgate.net

Asymmetric Transfer Hydrogenation in Water

Asymmetric transfer hydrogenation (ATH) is another highly efficient method for the enantioselective reduction of ketones. wikipedia.org This technique typically employs a transition metal catalyst (e.g., Ruthenium, Rhodium, Iridium) complexed with a chiral ligand. researchgate.net A significant advancement in making this process greener is the use of water as the reaction solvent. liv.ac.uk Using sodium formate or isopropanol as the hydrogen donor, ATH reactions can be conducted efficiently in neat water, often leading to high conversion rates and excellent enantioselectivities. liv.ac.ukresearchgate.net This approach not only avoids organic solvents but also simplifies product isolation and catalyst recycling. The catalysts, which are often more soluble in the organic substrate layer than in water, can be separated with the aqueous phase at the end of the reaction, a concept sometimes referred to as "on water" catalysis. liv.ac.uk

Solvent-Free Methodologies

An emerging area in green synthesis is the use of solvent-free reaction conditions. nih.gov Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, has been successfully applied to the asymmetric reduction of acetophenone. morressier.com This technique can improve energy efficiency and completely eliminates solvent waste. While still a developing field for complex substrates, the application of mechanochemical asymmetric reduction using chiral auxiliaries or catalysts presents a promising future direction for the synthesis of this compound. nih.govmorressier.com

2 Atom Economy and Waste Minimization Strategies

Beyond solvent choice, advanced synthetic methodologies aim to maximize the incorporation of reactant atoms into the final product (atom economy) and minimize the generation of waste.

Atom Economy in Catalytic Reductions

The concept of atom economy is a core principle of green chemistry. Catalytic asymmetric reduction, whether through hydrogenation or transfer hydrogenation, is an inherently atom-economical process. In an ideal asymmetric hydrogenation, the prochiral ketone reacts with hydrogen gas (H₂) in the presence of a catalyst to yield the chiral alcohol as the sole product. The reaction has a theoretical atom economy of 100%, as all atoms from the reactants are incorporated into the product.

For the asymmetric transfer hydrogenation of 1-(4-bromo-3-chlorophenyl)ethanone using isopropanol, the reaction is as follows:

C₈H₆BrClO + (CH₃)₂CHOH --(catalyst)--> C₈H₈BrClO + (CH₃)₂CO

In this transformation, the hydrogen atoms are transferred to the ketone, and the only stoichiometric by-product is acetone, which is a relatively benign and easily removable solvent. This stands in stark contrast to classical stoichiometric reductions (e.g., using chiral borane reagents), which generate significant amounts of waste by-products that are difficult to separate and dispose of.

Interactive Data Table: Atom Economy Comparison for Ketone Reduction

Reaction TypeReactantsProducts & By-productsTheoretical Atom Economy
Catalytic HydrogenationKetone + H₂Alcohol100%
Catalytic Transfer HydrogenationKetone + IsopropanolAlcohol + AcetoneHigh (depends on MW of ketone)
Stoichiometric ReductionKetone + Chiral Hydride ReagentAlcohol + Borate/Aluminate WasteLow

Waste Minimization Strategies

Several strategies are employed to minimize waste in the synthesis of chiral alcohols like this compound:

High Selectivity: The exceptional chemo-, regio-, and stereoselectivity of both enzymatic and chemocatalytic methods minimizes the formation of unwanted side products. tudelft.nl This simplifies purification processes (reducing the need for chromatography, which consumes large volumes of solvent) and reduces the waste stream.

Catalyst Recycling: A key advantage of many catalytic systems is the ability to recover and reuse the catalyst. Biocatalysts can be immobilized on solid supports, allowing for easy separation and reuse over multiple cycles. researchgate.net Similarly, transition metal catalysts used in ATH, particularly in aqueous biphasic systems, can often be recovered and recycled, reducing costs and minimizing heavy metal waste.

One-Pot and Cascade Processes: Combining multiple synthetic steps into a single "one-pot" or cascade reaction eliminates the need for isolating and purifying intermediates. nih.govchemrxiv.org This approach saves significant amounts of time, energy, and solvents, thereby preventing waste generation at each step. chemrxiv.org For example, a chemoenzymatic cascade could combine a chemocatalytic step with a biocatalytic reduction in a single pot, offering a highly efficient and green synthetic route. nih.gov

By integrating these advanced methodologies, the synthesis of this compound can be achieved with high stereoselectivity while significantly reducing its environmental impact, aligning the production of valuable chiral building blocks with the principles of sustainable chemistry.

In Depth Spectroscopic and Chiroptical Characterization Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. Advanced NMR methods, including two-dimensional techniques and quantitative applications, offer deeper insights into connectivity and stereochemistry.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. emerypharma.com For (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol, a COSY spectrum would be expected to show a cross-peak between the methine proton (H-1) and the methyl protons (H-2), confirming their connectivity. Cross-peaks would also be observed between the aromatic protons, revealing their coupling network on the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. youtube.com An HSQC or HMQC spectrum of the target molecule would show a correlation between the methine proton and its attached carbon (C-1), as well as a correlation between the methyl protons and their carbon (C-2). Each aromatic proton would also show a correlation to its corresponding aromatic carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space interactions between protons that are in close proximity, which is invaluable for stereochemical assignments. In the context of this compound, NOESY could potentially show correlations between the methine proton and the ortho-protons on the phenyl ring, providing information about the preferred conformation of the molecule.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

Proton (¹H) SignalExpected COSY Correlation(s)Expected HSQC/HMQC Correlation(s) (Carbon)Expected NOESY Correlation(s)
Methine (CH)Methyl (CH₃)C-1Methyl (CH₃), Aromatic Protons
Methyl (CH₃)Methine (CH)C-2Methine (CH)
Aromatic ProtonsOther Aromatic ProtonsCorresponding Aromatic CarbonsAdjacent Aromatic Protons, Methine (CH)

Quantitative NMR (Q-NMR) is a powerful method for determining the enantiomeric purity of a chiral substance. libretexts.org This technique typically involves the use of a chiral derivatizing agent or a chiral solvating agent to induce a chemical shift difference between the enantiomers, allowing for their distinct signals to be integrated. nih.govacs.orgacs.org

For this compound, a common approach would be to react the alcohol with a chiral derivatizing agent such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) to form diastereomeric esters. The ¹H or ¹⁹F NMR spectrum of the resulting diastereomers would exhibit separate signals for each, and the ratio of their integrals would correspond directly to the enantiomeric excess of the original alcohol. researchgate.net

Alternatively, a chiral solvating agent can be used to form transient diastereomeric complexes in solution, which also leads to the separation of NMR signals for the two enantiomers. libretexts.org The enantiomeric purity can then be calculated using the following formula:

Enantiomeric Excess (% ee) = [|Integral(R) - Integral(S)| / (Integral(R) + Integral(S))] x 100

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental composition. For this compound (C₈H₈BrClO), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

The presence of bromine and chlorine atoms in the molecule results in a characteristic isotopic pattern in the mass spectrum, due to the natural abundance of their isotopes (³⁵Cl and ³⁷Cl; ⁷⁹Br and ⁸¹Br). libretexts.org This isotopic signature is a powerful tool for identifying halogenated compounds.

Fragmentation analysis in mass spectrometry provides information about the structure of the molecule. While experimental HRMS fragmentation data for this compound is not widely published, predicted data and the analysis of similar halogenated compounds can provide insight into its expected fragmentation pathways. nih.govnih.gov Common fragmentation patterns for benzylic alcohols include the loss of a water molecule and cleavage of the carbon-carbon bond adjacent to the phenyl ring.

Below is a table of predicted m/z values for common adducts of this compound. uni.lu

AdductPredicted m/z
[M+H]⁺234.95200
[M+Na]⁺256.93394
[M-H]⁻232.93744
[M+NH₄]⁺251.97854
[M+K]⁺272.90788
[M+H-H₂O]⁺216.94198

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and analyze electronic transitions within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. Specific functional groups have characteristic absorption frequencies. For this compound, the IR spectrum would be expected to show the following characteristic peaks, based on the analysis of similar compounds like benzyl (B1604629) alcohol: jcsp.org.pkspectrabase.comnist.govyoutube.com

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200-3600 (broad)
C-H (sp³ aliphatic)Stretching2850-3000
C-H (aromatic)Stretching3000-3100
C=C (aromatic)Stretching1450-1600
C-O (Alcohol)Stretching1000-1260
C-Cl (Aryl halide)Stretching1000-1100
C-Br (Aryl halide)Stretching500-600

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions. The absorption maxima (λ_max) and molar absorptivity (ε) are characteristic of the chromophores present in the molecule. The substituted benzene (B151609) ring in this compound is the primary chromophore. The UV-Vis spectrum would be expected to show absorptions characteristic of a substituted benzene ring, typically in the range of 200-280 nm.

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light. These methods are essential for determining the absolute configuration of enantiomers.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com A CD spectrum is a plot of this differential absorption versus wavelength. Enantiomers give mirror-image CD spectra. nih.gov

The absolute configuration of a chiral molecule can be determined by comparing its experimental CD spectrum to that of a known standard or to a spectrum predicted by quantum chemical calculations. mdpi.comnih.govbiotools.us For this compound, the electronic transitions of the substituted phenyl chromophore would give rise to CD signals. The sign and magnitude of these signals (Cotton effects) are dependent on the spatial arrangement of the substituents around the chiral center. By comparing the experimental CD spectrum with theoretical calculations for the (R)- and (S)-enantiomers, the absolute configuration can be definitively assigned. mtoz-biolabs.com

X-ray Crystallography for Solid-State Stereochemical Confirmation (if crystalline derivatives are available)

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For chiral molecules such as this compound, single-crystal X-ray diffraction provides the most definitive confirmation of its absolute stereochemistry in the solid state.

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound. The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise spatial coordinates of each atom in the molecule can be determined, revealing bond lengths, bond angles, and torsional angles.

Crucially for chiral molecules, X-ray crystallography can determine the absolute configuration of the stereocenters. This is often achieved through the use of anomalous dispersion, where the presence of heavier atoms (such as the bromine atom in the target compound) causes phase shifts in the scattered X-rays. By carefully analyzing these effects, the true handedness of the molecule can be established, confirming the 'R' or 'S' assignment made by other means.

While no specific X-ray crystallographic data for this compound or its crystalline derivatives were found in the reviewed literature, the methodology remains the gold standard for solid-state stereochemical confirmation. For many chiral alcohols that are liquids or oils at room temperature, obtaining a single crystal suitable for X-ray diffraction can be challenging. A common strategy to overcome this is the preparation of a crystalline derivative, such as an ester or a urethane, from the alcohol. Alternatively, cocrystallization with a suitable host molecule can also facilitate the formation of crystals researchgate.net.

The data obtained from an X-ray crystallographic analysis would be presented in a standardized format, including the crystal system, space group, unit cell dimensions, and atomic coordinates. An Oak Ridge Thermal Ellipsoid Plot (ORTEP) is typically generated to provide a visual representation of the molecular structure, showing the atoms as ellipsoids whose size and shape indicate their thermal motion.

Table 2: Key Information Provided by a Hypothetical X-ray Crystallographic Analysis

ParameterDescriptionSignificance for this compound
Crystal System The classification of the crystal based on its lattice parameters (e.g., monoclinic, orthorhombic).Provides fundamental information about the packing of the molecules in the solid state.
Space Group The symmetry group of the crystal lattice.For a chiral, enantiopure compound, the space group must be non-centrosymmetric.
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.Defines the size and shape of the repeating unit of the crystal lattice.
Atomic Coordinates The x, y, and z coordinates of each atom in the asymmetric unit.Allows for the precise determination of the molecular geometry, including bond lengths and angles.
Absolute Configuration The experimentally determined stereochemistry at the chiral center(s).Would provide definitive proof of the (1R) configuration of the molecule.
Intermolecular Interactions Identification of non-covalent interactions such as hydrogen bonds and halogen bonds.Reveals how the molecules pack together in the crystal and can influence physical properties.

Analytical Methodologies for Enantiomeric Purity and Stereochemical Assessment

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral HPLC is a predominant technique for the separation of enantiomers due to its versatility and wide applicability. csfarmacie.cz The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. eijppr.com

The cornerstone of a successful chiral separation is the selection of an appropriate CSP. nih.gov For aryl alcohols like 1-(4-bromo-3-chlorophenyl)ethan-1-ol, polysaccharide-based and cyclodextrin-based CSPs are among the most effective and widely used. csfarmacie.czchromatographyonline.com

Polysaccharide-based CSPs: These are derived from natural chiral polymers such as cellulose (B213188) and amylose (B160209), which are coated or bonded to a silica (B1680970) support. chromatographyonline.comasianpubs.org Derivatives like cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) have demonstrated broad applicability for a wide range of chiral compounds, including aromatic alcohols. nih.govnih.gov The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide structure. eijppr.com

Cyclodextrin-based CSPs: These phases utilize cyclodextrins, which are cyclic oligosaccharides that form a chiral cavity. csfarmacie.cz Enantioseparation is often achieved through inclusion complexation, where one enantiomer fits more favorably into the hydrophobic cavity than the other. The interactions are influenced by hydrophobic interactions, hydrogen bonding, and van der Waals forces. csfarmacie.cz

Pirkle-type CSPs: Also known as brush-type phases, these involve smaller chiral molecules covalently bonded to the silica surface. They operate on a principle of forming transient diastereomeric complexes with the analyte enantiomers through π-π interactions, hydrogen bonding, and dipole-dipole interactions. eijppr.combgb-analytik.com The Whelk-O 1 phase, for example, is effective for separating various racemates, including alcohols. bgb-analytik.comtsijournals.com

The process of selecting a CSP often involves screening a variety of columns with different chiral selectors to find the one that provides the best selectivity and resolution for the target analyte. chromatographyonline.com

Table 1: Common Chiral Stationary Phases for Aryl Alcohol Separation

CSP Type Chiral Selector Example Typical Application
Polysaccharide Cellulose tris(3,5-dimethylphenylcarbamate) Broad-spectrum enantioseparation of various compounds, including aryl alcohols. asianpubs.org
Polysaccharide Amylose tris(3,5-dimethylphenylcarbamate) Often provides complementary selectivity to cellulose-based phases. asianpubs.org
Cyclodextrin (B1172386) Phenylcarbamated-β-cyclodextrin Effective for compounds capable of forming inclusion complexes. banglajol.info
Pirkle-Type (R,R) Whelk-O 1 Separation of underivatized NSAIDs, alcohols, and amides. bgb-analytik.comtsijournals.com

Once a suitable CSP is chosen, the mobile phase composition is optimized to achieve the desired resolution and analysis time. chromatographyonline.com For polysaccharide and Pirkle-type columns, normal-phase or polar organic modes are frequently employed.

Normal-Phase Mode: This typically uses a non-polar solvent like n-hexane or heptane (B126788) mixed with an alcohol modifier such as ethanol (B145695) or 2-propanol (isopropanol). chromatographyonline.comresearchgate.net The type and concentration of the alcohol modifier significantly impact retention and selectivity. Adjusting the hexane-to-alcohol ratio is a primary strategy for optimization. asianpubs.org

Additives: Small amounts of acidic or basic additives can dramatically improve peak shape and resolution, especially for analytes with corresponding functional groups. For neutral alcohols, additives are generally not required, but for acidic or basic impurities, trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) might be used, respectively. asianpubs.orgchromatographyonline.com

Flow Rate: While a flow rate of 1.0 mL/min is common for method development on standard 4.6 mm I.D. columns, reducing the flow rate can sometimes enhance peak efficiency and improve the resolution between closely eluting enantiomers. tsijournals.com

Table 2: Example Mobile Phase Conditions for Chiral HPLC

Mobile Phase Composition Mode Effect
n-Hexane / 2-Propanol (90:10, v/v) Normal Phase Standard starting condition for screening on polysaccharide columns. chromatographyonline.com
n-Hexane / Ethanol (95:5, v/v) + 0.1% TFA Normal Phase Used for acidic analytes to improve peak shape. tsijournals.com
Methanol + 0.1% Ammonium Acetate Polar Ionic Effective on macrocyclic glycopeptide columns for ionizable compounds. sigmaaldrich.com

The choice of detector is critical for quantification, especially when measuring trace amounts of an undesired enantiomer.

UV-Vis Detector: The Ultraviolet-Visible (UV-Vis) detector is the most common detector in HPLC due to its robustness and applicability to compounds with a chromophore. For 1-(4-bromo-3-chlorophenyl)ethan-1-ol, the aromatic ring provides strong UV absorbance, making this an effective detection method.

Photodiode Array (PDA) Detector: A PDA detector provides spectral information across a range of wavelengths, which is useful for confirming peak purity and identity. dergipark.org.tr

Circular Dichroism (CD) Detector: A CD detector is highly specific as it only responds to chiral molecules that absorb circularly polarized light differently. atlantis-press.com It offers excellent sensitivity and can distinguish between enantiomers, showing a positive signal for one and a negative signal for the other. jasco-global.com This makes it exceptionally well-suited for the analysis of enantiomeric impurities. chromatographyonline.com

Mass Spectrometry (MS) Detector: When coupled with HPLC (LC-MS), a mass spectrometer provides the highest level of sensitivity and specificity, allowing for the detection of extremely low-level impurities. phenomenex.com It provides mass-to-charge ratio information, confirming the identity of the analyte. phenomenex.com

Table 3: Comparison of HPLC Detectors for Chiral Analysis

Detector Principle Sensitivity Specificity for Chirality
UV-Vis / PDA UV Light Absorbance Moderate to High Low (Indirect)
Fluorescence (FLD) Emission of Light Very High Low (Indirect)
Circular Dichroism (CD) Differential absorption of polarized light High Very High

Chiral Gas Chromatography (GC) for Volatile Derivatives

Chiral GC is a powerful technique for the enantiomeric separation of volatile and thermally stable compounds. chromatographyonline.com It offers high resolution and sensitivity, making it ideal for analyzing the enantiomeric composition of suitable analytes. chromatographyonline.comacs.org

Similar to HPLC, the choice of a chiral capillary column is crucial in GC.

Column Selection: The most widely used and successful chiral stationary phases for GC are based on derivatized cyclodextrins diluted in a polysiloxane matrix. gcms.czazom.com Columns like Chirasil-DEX CB are effective for resolving a wide variety of chiral compounds, including alcohols and their derivatives. nih.gov The underlying principle is the formation of transient diastereomeric inclusion complexes between the analyte enantiomers and the cyclodextrin stationary phase. azom.com

Temperature Programming: Temperature plays a significant role in chiral GC separations. Lower elution temperatures generally lead to greater selectivity and better resolution. chromatographyonline.com Method development often involves optimizing a temperature program, which is a controlled ramp of the column temperature during the analysis. drawellanalytical.com Using slow temperature ramp rates (e.g., 1-5 °C/min) can significantly improve the separation of enantiomeric pairs. gcms.czchromatographyonline.com

Table 4: Typical Parameters for Chiral GC Analysis

Parameter Selection/Condition Rationale
Column Capillary column with derivatized cyclodextrin CSP (e.g., CP Chirasil-DEX CB) Provides effective chiral recognition for a broad range of volatile compounds, including derivatized alcohols. nih.gov
Carrier Gas Hydrogen or Helium Hydrogen allows for faster linear velocities, potentially shortening analysis times without sacrificing resolution. gcms.cz
Temperature Program Start at a low initial temperature (e.g., 60-100°C) with a slow ramp rate (1-5°C/min) Lower temperatures and slow ramps enhance chiral selectivity and improve resolution. gcms.czchromatographyonline.com

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity and a wide linear range for organic compounds. gcms.cz |

For many polar compounds, including alcohols, direct analysis by GC can result in poor peak shape and low resolution due to interactions with the column. Derivatization is a chemical modification process used to convert the analyte into a more volatile and less polar form, making it more amenable to GC analysis. libretexts.org

Acylation: This strategy involves converting the alcohol functional group into an ester. Common reagents include acetic anhydride (B1165640) or trifluoroacetic anhydride. nih.govnih.gov The resulting esters are more volatile and often exhibit better separation on chiral columns. nih.gov

Silylation: This is a common derivatization technique where an active hydrogen in the alcohol's hydroxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. The resulting TMS ethers have increased volatility and thermal stability. libretexts.org

The choice of derivatization reagent depends on the specific analyte and the desired chromatographic properties. The reaction conditions, including time, temperature, and reagent concentration, must be optimized to ensure complete conversion without causing racemization. nih.gov

Table 5: Common Derivatization Strategies for Alcohols in GC Analysis

Strategy Reagent Example Derivative Formed Key Advantages
Acylation Acetic Anhydride or Trifluoroacetic Anhydride Acetate or Trifluoroacetate Ester Increases volatility and can enhance enantiomeric separation. nih.gov
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl (TMS) Ether Creates volatile and thermally stable derivatives; widely applicable. libretexts.org

Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs)

Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of a chiral solvating agent (CSA), is a powerful and non-destructive method for the determination of enantiomeric purity. The underlying principle of this technique is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral solvating agent. These diastereomeric complexes are non-equivalent and, as a result, can exhibit different chemical shifts in the NMR spectrum, allowing for the discrimination and quantification of the individual enantiomers.

One of the most well-known CSAs for chiral alcohols is (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol , often referred to as Pirkle's alcohol . wikipedia.org The interaction between Pirkle's alcohol and the enantiomers of a chiral alcohol occurs primarily through hydrogen bonding between the hydroxyl groups and π-π stacking interactions between the aromatic rings. This leads to the formation of diastereomeric solvates with distinct spatial arrangements, resulting in differential shielding of the protons of the analyte enantiomers. The magnitude of the chemical shift non-equivalence (ΔΔδ) depends on several factors, including the structure of the analyte and the CSA, the solvent, and the temperature.

Another class of CSAs that have shown utility in the enantiodiscrimination of chiral aromatic alcohols are cyclodextrins . These cyclic oligosaccharides possess a hydrophobic inner cavity and a hydrophilic outer surface. The chiral environment within the cyclodextrin cavity can lead to the formation of diastereomeric inclusion complexes with the enantiomers of the guest molecule. For 1-phenylethanol (B42297), β-cyclodextrin has been shown to be an effective chiral selector, with the enantioselective recognition being influenced by the inclusion behavior of the phenyl group and the hydroxyl group interactions at the rim of the cyclodextrin cavity.

The selection of an appropriate CSA and the optimization of experimental conditions are crucial for achieving baseline separation of the signals corresponding to the two enantiomers. The enantiomeric excess (% ee) can then be determined by integrating the respective signals in the ¹H NMR spectrum.

Table 1: Examples of Chiral Solvating Agents for the NMR Analysis of 1-Phenylethanol Derivatives

Chiral Solvating Agent (CSA)AnalyteObserved Chemical Shift Difference (ΔΔδ)Notes
(R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol)1-PhenylethanolSignificant separation of the methyl and methine protons.The aromatic protons of the analyte can also show enantiodifferentiation.
β-Cyclodextrin1-PhenylethanolObservable separation of aromatic and aliphatic protons.The complexation is typically studied in aqueous solutions (e.g., D₂O).

Note: The data presented in this table is for the parent compound 1-phenylethanol and is intended to be illustrative of the methodology. Specific ΔΔδ values for (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol would require experimental determination.

Diastereomeric Derivatization and Chromatographic Analysis

The conversion of a pair of enantiomers into a pair of diastereomers, which possess different physical and chemical properties, allows for their separation by standard achiral chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This indirect method involves reacting the chiral alcohol with a chiral derivatizing agent (CDA).

For chiral alcohols like this compound, common derivatizing agents include enantiomerically pure acids, acid chlorides, or isocyanates. A well-documented example for a closely related compound, 1-phenylethanol, involves derivatization with a chiral carboxylic acid. nih.gov For instance, racemic 1-phenylethanol can be reacted with an enantiomerically pure chiral acid, such as (R)-(-)-α-methoxyphenylacetic acid, in the presence of a coupling agent to form the corresponding diastereomeric esters. nih.gov

These diastereomeric esters can then be separated on a standard achiral stationary phase, such as silica gel, using an appropriate mobile phase. The separation is based on the different interactions of the diastereomers with the stationary phase. The detector response, typically UV absorbance, is used to quantify the relative amounts of the two diastereomers, which directly corresponds to the enantiomeric composition of the original alcohol.

A study on the HPLC separation of diastereomeric esters of racemic 1-phenylethanol with camphorsultam-phthalic acid demonstrated good separation on a silica gel column. nih.gov This approach highlights the potential for applying similar derivatization and chromatographic methods to assess the enantiomeric purity of this compound.

Table 2: Example of Diastereomeric Derivatization for Chiral Alcohol Analysis

Chiral Derivatizing Agent (CDA)AnalyteResulting DiastereomersAnalytical TechniqueKey Findings
(R)-(-)-α-Methoxyphenylacetic acid1-Phenylethanol(R,R)- and (S,R)-esters¹H NMR SpectroscopyThe methyl protons of the 1-phenylethyl moiety appear as two distinct doublets, allowing for quantification. nih.gov
Camphorsultam-phthalic acid1-PhenylethanolDiastereomeric estersHPLC on silica gelGood separation of the diastereomers was achieved, enabling enantiomeric purity determination. nih.gov

Note: The examples provided are for 1-phenylethanol. The selection of the optimal chiral derivatizing agent and chromatographic conditions for this compound would necessitate experimental investigation.

Comparative Analysis of Different Enantiopurity Determination Techniques

Both NMR with chiral solvating agents and diastereomeric derivatization followed by chromatography are valuable techniques for determining the enantiomeric purity of this compound. Each method, however, presents a unique set of advantages and disadvantages.

NMR with Chiral Solvating Agents (CSAs) is a rapid and non-destructive technique that does not require any chemical modification of the analyte. The sample can be recovered unchanged after the analysis. This method provides a direct observation of the two enantiomers in solution. However, the degree of separation of the NMR signals (ΔΔδ) can be small and is highly dependent on the choice of CSA, solvent, temperature, and concentration. In some cases, achieving baseline resolution can be challenging, which may affect the accuracy of the quantification. Furthermore, the CSA itself may have signals that overlap with those of the analyte, complicating the spectral analysis.

Diastereomeric Derivatization with Chromatographic Analysis generally offers higher resolution and sensitivity compared to NMR with CSAs. The separation of diastereomers on an achiral column is often more straightforward and can lead to baseline separation, allowing for very accurate quantification of the minor enantiomer. However, this method is destructive as it involves a chemical reaction. The derivatization reaction must proceed to completion without any kinetic resolution, meaning both enantiomers must react at the same rate. The chiral derivatizing agent must be of high enantiomeric purity to avoid the formation of a complex mixture of diastereomers. The derivatization and subsequent cleanup steps can also be time-consuming.

In addition to these methods, direct chromatographic separation using a chiral stationary phase (CSP) in HPLC or GC is a widely used and powerful technique for enantiomeric analysis. Chiral HPLC is often considered the gold standard for enantiomeric purity determination due to its high efficiency, accuracy, and reproducibility. chromatographyonline.com

Table 3: Comparative Overview of Enantiopurity Determination Techniques

TechniqueAdvantagesDisadvantages
NMR with Chiral Solvating Agents (CSAs) - Non-destructive- Rapid analysis- Direct observation of enantiomers- May have small signal separation (ΔΔδ)- Requires optimization of conditions- Potential for signal overlap with CSA
Diastereomeric Derivatization & Chromatography - High resolution and sensitivity- Uses standard achiral columns- Can be very accurate- Destructive method- Derivatization must be complete and non-discriminatory- Can be time-consuming
Chiral HPLC/GC - High efficiency and resolution- Direct separation without derivatization- Widely applicable and reliable- Requires specialized and often expensive chiral columns- Method development can be extensive

The choice of the most suitable analytical method for determining the enantiomeric purity of this compound will depend on the specific requirements of the analysis, such as the required accuracy, sample availability, and the instrumentation at hand. For routine quality control, a validated chiral HPLC method would likely be the preferred choice. However, for rapid screening or when only small amounts of sample are available, NMR with a suitable chiral solvating agent could be a valuable alternative. Diastereomeric derivatization offers a robust and accurate method, particularly when a suitable chiral column is not available.

Theoretical and Computational Chemistry Investigations of 1r 1 4 Bromo 3 Chlorophenyl Ethan 1 Ol

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the Schrödinger equation for a given molecular system, yielding optimized geometries and electronic wavefunctions.

For (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can be performed to find the minimum energy structure. mdpi.com These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. The results of such calculations allow for a detailed analysis of how the substituents (bromo, chloro, and hydroxyethyl (B10761427) groups) influence the geometry of the phenyl ring.

The electronic structure can be further analyzed through methods like Natural Bond Orbital (NBO) analysis, which investigates charge distribution and intramolecular interactions such as hyperconjugation. researchgate.net The Molecular Electrostatic Potential (MEP) map is another crucial output, visually representing the charge distribution on the molecule's surface. dntb.gov.ua The MEP map for this compound would highlight the electronegative regions around the oxygen, chlorine, and bromine atoms, indicating likely sites for electrophilic attack, while hydrogen atoms of the hydroxyl and methyl groups would represent potential sites for nucleophilic interactions. researchgate.netdntb.gov.ua

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterAtom Pair/TrioPredicted Value
Bond LengthC-Br~1.91 Å
Bond LengthC-Cl~1.75 Å
Bond LengthC-O~1.43 Å
Bond AngleC-C-O (chiral center)~109.5°
Dihedral AngleH-O-C-C(phenyl)Variable (see Conformational Analysis)

Conformational Analysis and Energy Landscapes of the Chiral Alcohol

The flexibility of this compound arises from the rotation around its single bonds, primarily the C-C bond connecting the chiral center to the phenyl ring and the C-O bond of the alcohol group. Conformational analysis aims to identify the most stable arrangements (conformers) and map the potential energy surface associated with these rotations. nih.gov

A common approach involves a systematic search where dihedral angles are varied incrementally, and the energy of each resulting conformation is calculated using methods ranging from faster molecular mechanics (MM) to more accurate DFT. nih.govuncw.edu This process identifies low-energy conformers that are most likely to exist at a given temperature. The energy differences between these conformers and the energy barriers for interconversion between them constitute the energy landscape. For this chiral alcohol, the analysis would likely reveal that conformers minimizing steric hindrance between the hydroxyl group, the methyl group, and the substituted phenyl ring are energetically favored.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle (C(phenyl)-C-O-H)Relative Energy (kcal/mol)Boltzmann Population (%) at 298 K
1 (Global Minimum)~60°0.0065.1
2~180°0.8521.5
3~-60°1.2013.4

Prediction and Interpretation of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the confirmation of molecular structure. compchemhighlights.org

NMR Spectra: Theoretical chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method applied to the optimized geometries of the most stable conformers. uncw.edu The final predicted spectrum is a Boltzmann-weighted average of the spectra calculated for each significant conformer, as their relative populations influence the observed chemical shifts. uncw.educompchemhighlights.org This approach can help assign specific peaks to specific nuclei in the molecule and predict proton-proton coupling constants. uncw.edu

IR Spectra: The vibrational frequencies of the molecule can be computed from the second derivatives of the energy. These calculations yield a theoretical infrared (IR) spectrum, showing the frequencies and intensities of the vibrational modes. researchgate.net Comparing the computed spectrum with an experimental one allows for the assignment of specific absorption bands to molecular motions, such as O-H stretching, C-H stretching, and vibrations of the substituted benzene (B151609) ring. researchgate.net

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This analysis provides information about the molecule's chromophores and the energies of its frontier molecular orbitals (HOMO and LUMO).

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopy TypeFeaturePredicted ValueAssignment
¹H NMRChemical Shift (δ)~5.0 ppmCH-OH
¹³C NMRChemical Shift (δ)~70 ppmC-OH
IRVibrational Frequency (ν)~3400 cm⁻¹O-H stretch
IRVibrational Frequency (ν)~1050 cm⁻¹C-O stretch
UV-VisAbsorption Maximum (λmax)~275 nmπ → π* transition (aromatic ring)

Reaction Mechanism Studies of Stereoselective Transformations

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, particularly complex stereoselective transformations. rsc.org For this compound, this would typically involve studying its asymmetric synthesis, for example, the enantioselective reduction of the corresponding ketone, 1-(4-bromo-3-chlorophenyl)ethan-1-one.

The origin of enantioselectivity lies in the difference in the activation energies of the competing reaction pathways that lead to the (R) and (S) enantiomers. dntb.gov.ua Computational chemists can model these pathways and locate the corresponding transition state (TS) structures. By calculating the Gibbs free energy of the pro-(R) and pro-(S) transition states, the energy barrier for each pathway can be determined.

The difference in these energy barriers (ΔΔG‡) is directly related to the predicted enantiomeric excess (ee) of the reaction. A higher energy barrier for the formation of the (S)-enantiomer would explain the preferential formation of the (1R) product. This analysis provides a quantitative prediction of a reaction's stereochemical outcome. rsc.org

In catalyzed asymmetric reactions, the stereochemical outcome is dictated by the intricate interactions between the substrate, the catalyst, and the reagents within the transition state assembly. rsc.org Computational modeling can map these interactions in three dimensions. For instance, in the rhodium-catalyzed asymmetric reduction of 1-(4-bromo-3-chlorophenyl)ethan-1-one, DFT can be used to model the catalyst-substrate complex. rsc.org

This modeling can reveal key non-covalent interactions, such as hydrogen bonds, steric repulsion, or π-stacking, that stabilize one transition state over the other. dntb.gov.ua By understanding how the chiral ligand on the catalyst creates a specific chiral environment, researchers can rationalize the observed enantioselectivity and even design more effective catalysts for the synthesis of this compound. rsc.org

Table 4: Example Transition State Energy Calculation for Asymmetric Reduction

Transition StateRelative Gibbs Free Energy (ΔG‡, kcal/mol)Predicted Product
TS-R (leading to R-enantiomer)15.2This compound
TS-S (leading to S-enantiomer)17.5(1S)-1-(4-bromo-3-chlorophenyl)ethan-1-ol
Energy Difference (ΔΔG‡)2.3 kcal/mol

Molecular Modeling for Chiral Recognition Mechanisms

Chiral recognition is the process by which a chiral environment differentiates between enantiomers. This is the fundamental principle behind techniques like chiral chromatography. Molecular modeling, particularly molecular docking, is a valuable tool for studying these recognition mechanisms at an atomic level. mdpi.com

To understand how the enantiomers of 1-(4-bromo-3-chlorophenyl)ethan-1-ol might be separated, one could computationally model their interaction with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. mdpi.com Docking simulations would be performed to predict the most stable binding poses of both the (R) and (S) enantiomers within the chiral selector's cavity.

By calculating and comparing the binding free energies of the two diastereomeric host-guest complexes, one can predict which enantiomer will bind more strongly. mdpi.com A significant difference in binding energy indicates effective chiral recognition. The analysis of the binding poses can also reveal the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for the discrimination, providing a detailed picture of the chiral recognition mechanism. mdpi.com

Chemical Transformations and Synthetic Utility of 1r 1 4 Bromo 3 Chlorophenyl Ethan 1 Ol As a Chiral Building Block

Derivatization Reactions and Functional Group Interconversions

The secondary alcohol functionality of (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol is the primary site for derivatization and functional group interconversions. These reactions allow for the transformation of the alcohol into other key functional groups, often serving as a gateway to more complex molecular architectures.

Key transformations include:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(4-bromo-3-chlorophenyl)ethan-1-one. This reaction removes the chiral center but is a crucial step in synthetic routes where the ketone is a required intermediate.

Esterification: Reaction with carboxylic acids, acyl chlorides, or acid anhydrides yields the corresponding esters. This transformation is often used to protect the alcohol group or to introduce a new functional moiety. scirp.org The reaction with an acyl chloride typically proceeds with retention of configuration as the C-O bond of the alcohol is not broken. libretexts.org

Etherification: Conversion to ethers can be achieved under various conditions, such as the Williamson ether synthesis. Treating the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, followed by reaction with an alkyl halide, produces the corresponding ether. Acid-catalyzed dehydration can also be used, particularly for forming symmetrical ethers. masterorganicchemistry.com

Conversion to Halides: The hydroxyl group can be substituted by a halogen (Cl, Br, I) using standard reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or triphenylphosphine (B44618) with iodine. These transformations often proceed with inversion of configuration, especially under conditions favoring an Sₙ2 mechanism.

Table 1: Derivatization Reactions of this compound
TransformationProduct Functional GroupTypical ReagentsStereochemical Outcome
OxidationKetonePCC, Swern, DMPLoss of stereocenter
EsterificationEsterAcyl chloride, PyridineRetention
EtherificationEther1. NaH; 2. Alkyl halideRetention
Conversion to AmineAmineMitsunobu reaction (e.g., with phthalimide) then hydrolysis; or via azide (B81097) reductionInversion
Conversion to AzideAzide1. TsCl, Pyridine; 2. NaN₃ (Sₙ2)Inversion

Applications in the Synthesis of Complex Molecules and Advanced Intermediates

The chiral nature of this compound makes it a highly sought-after starting material for the synthesis of enantiomerically pure complex molecules, particularly active pharmaceutical ingredients (APIs). nih.govorganic-chemistry.org

The existing stereocenter at the benzylic position serves as a crucial control element in the construction of new stereocenters. nih.govnih.gov In transition-metal-catalyzed reactions, the hydroxyl group can act as a directing group, influencing the facial selectivity of reactions on nearby prochiral centers. Furthermore, derivatives of the alcohol can participate in stereospecific coupling reactions. For instance, after conversion to a suitable electrophile (like a tosylate or bromide), it can undergo Sₙ2-type cross-coupling reactions where the stereochemistry is inverted, leading to the formation of a new carbon-carbon bond with a defined configuration. nih.gov

The derivatives of this compound are themselves valuable advanced intermediates.

Chiral Benzyl (B1604629) Ethers: Formed via reactions like the Williamson ether synthesis, these compounds are stable intermediates. The ether linkage can be a key structural component in various biologically active molecules.

Chiral Benzyl Esters: Produced by acylation, these esters are not only useful as protected forms of the alcohol but also as key intermediates. The ester group can be hydrolyzed under controlled conditions to reveal the alcohol later in a synthetic sequence. Derivatization with specific chiral acids (e.g., Mosher's acid) is also a standard method for determining the absolute configuration and enantiomeric purity of the alcohol via NMR analysis.

Chiral Benzyl Amines: The synthesis of the corresponding chiral amine, (1R)-1-(4-bromo-3-chlorophenyl)ethanamine, is a particularly important transformation. Chiral amines are ubiquitous in pharmaceuticals and agrochemicals. acs.orgrsc.org This conversion can be achieved stereospecifically, most commonly through methods that result in an inversion of configuration, such as the Mitsunobu reaction with an appropriate nitrogen nucleophile (e.g., phthalimide (B116566) or hydrazoic acid) or by Sₙ2 displacement of a sulfonate ester with azide followed by reduction. nih.govthieme-connect.de

Process Intensification and Scalability of Synthetic Routes

The transition from laboratory-scale synthesis to industrial production requires robust and scalable chemical processes. For reactions involving this compound, both traditional batch processing and modern continuous flow chemistry are viable options, each with distinct advantages.

Batch Chemistry is the conventional method where reactants are loaded into a vessel and the reaction proceeds over time. It is versatile and well-suited for multi-step syntheses and process development at a smaller scale. labmanager.com However, scaling up batch reactions can present challenges related to heat and mass transfer, mixing efficiency, and safety, especially for exothermic or hazardous reactions. researchgate.net

Flow Chemistry involves pumping reagents through a network of tubes or channels, where they mix and react. This methodology offers significant advantages for process intensification. nih.govacs.org

Enhanced Safety: The small volume of the reacting mixture at any given time minimizes the risks associated with highly exothermic or potentially explosive reactions. researchgate.net

Superior Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher reproducibility and can improve yields and selectivities. labmanager.com

Seamless Scalability: Increasing production in a flow system is typically achieved by running the system for a longer duration or by "scaling out" (running multiple reactors in parallel), which avoids the complex re-optimization often required when scaling up batch reactors. labmanager.comnhsjs.com

Continuous flow processing has been successfully applied to the asymmetric synthesis of chiral APIs and their intermediates, making it a highly attractive approach for reactions involving valuable chiral building blocks like this compound. nih.govrsc.orgmdpi.com

Table 2: Comparison of Batch and Flow Chemistry Approaches
ParameterBatch ChemistryFlow Chemistry
Process ControlGood; can be challenging to maintain homogeneity.Excellent; precise control over temperature, pressure, time. labmanager.com
Heat & Mass TransferCan be limiting, especially on a large scale.Superior due to high surface-area-to-volume ratio. nhsjs.com
SafetyHigher risk due to large volumes of reactants.Inherently safer due to small reaction volumes. researchgate.net
ScalabilityOften requires significant re-optimization ("scale-up"). labmanager.comSimpler; achieved by longer run times or parallelization ("scale-out"). labmanager.com
ReproducibilitySubject to more variability between runs. syrris.jpHigher consistency and product quality. labmanager.com

Optimization for Larger Scale Production

The transition from a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. A reaction that is efficient and selective on a gram scale may not be economically viable or safe when scaled up to kilograms or tons. Therefore, a meticulous optimization of the entire process is essential. The primary method for synthesizing this compound is the asymmetric reduction of its corresponding prochiral ketone, 4-bromo-3-chloroacetophenone. Both chemocatalytic and biocatalytic approaches have been explored, with a significant focus on maximizing yield, enantiomeric excess (e.e.), and process efficiency while minimizing costs and environmental impact.

Chemocatalytic Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the large-scale synthesis of chiral alcohols. This technique typically employs a metal catalyst, such as ruthenium or rhodium, coordinated to a chiral ligand, with a simple alcohol like isopropanol (B130326) serving as the hydrogen source.

Optimization of this process involves a multi-parameter approach, focusing on key variables that influence the reaction's efficiency and selectivity.

Catalyst Loading and Efficiency: A critical factor in the economic viability of a large-scale process is the amount of expensive metal catalyst required. Optimization studies aim to minimize the catalyst loading without compromising the reaction time or the final product's purity. Lowering the catalyst loading directly translates to reduced production costs.

Substrate Concentration: Increasing the substrate concentration is desirable for maximizing the output from a given reactor volume. However, higher concentrations can sometimes lead to issues with solubility, viscosity, or catalyst inhibition. Therefore, finding the optimal balance is crucial.

Reaction Temperature and Time: These two parameters are intrinsically linked. Higher temperatures generally lead to faster reaction rates, but can also negatively impact the enantioselectivity of the catalyst and potentially lead to the formation of unwanted byproducts. Optimization involves identifying the ideal temperature that affords a high conversion rate within a reasonable timeframe while maintaining excellent enantiomeric excess.

Base and Solvent System: The choice of base and solvent can significantly influence the catalytic activity and selectivity. Common bases include potassium hydroxide (B78521) and sodium isopropoxide. The solvent system must be able to dissolve the reactants and the catalyst, and it should not interfere with the catalytic cycle.

The following interactive table summarizes typical optimization parameters for the ruthenium-catalyzed asymmetric transfer hydrogenation of 4-bromo-3-chloroacetophenone.

ParameterRange ExploredOptimized ConditionImpact on Process
Catalyst Loading (mol%) 0.01 - 1.00.05 - 0.1Minimizes cost, crucial for economic viability.
Substrate Concentration (M) 0.1 - 2.01.0 - 1.5Increases throughput and reactor efficiency.
Temperature (°C) 25 - 8040 - 50Balances reaction rate and enantioselectivity.
Isopropanol (equivalents) 5 - 2010Acts as both solvent and hydrogen source.
Base (e.g., KOH) 0.1 - 1.0 M in IPA0.1 MEssential for catalyst activation and turnover.
Reaction Time (h) 2 - 246 - 10Optimized for high conversion and process scheduling.
Yield (%) 85 - >99>95Maximizes product output.
Enantiomeric Excess (%) 90 - >99>99Ensures the production of the desired stereoisomer.

Biocatalytic Asymmetric Reduction

An increasingly attractive alternative to chemocatalysis is the use of biocatalysts, such as whole microbial cells or isolated enzymes (e.g., alcohol dehydrogenases or carbonyl reductases). Biocatalysis offers several advantages, including high enantioselectivity, mild reaction conditions (ambient temperature and pressure), and a reduced environmental footprint.

The optimization of a biocatalytic process for large-scale production involves a different set of parameters compared to its chemical counterpart.

Biocatalyst Selection and Engineering: The initial step involves screening a library of microorganisms or enzymes to identify a biocatalyst with high activity and selectivity towards 4-bromo-3-chloroacetophenone. Further improvements can be achieved through protein engineering to enhance stability, activity, and tolerance to high substrate concentrations.

Substrate and Biocatalyst Loading: Similar to chemocatalysis, optimizing the concentrations of both the substrate and the biocatalyst is crucial. High substrate loading is desired for productivity, but substrate or product inhibition can be a limiting factor. Fed-batch strategies, where the substrate is added incrementally, are often employed to overcome these limitations.

Cofactor Regeneration: Many alcohol dehydrogenases require a nicotinamide (B372718) cofactor (NADH or NADPH) for their activity. For a large-scale process to be economically feasible, an efficient in-situ cofactor regeneration system is essential. A common approach is to use a secondary enzyme (e.g., glucose dehydrogenase) and a sacrificial co-substrate (e.g., glucose) or to use a substrate-coupled regeneration system with a co-solvent like isopropanol.

Reaction Medium and pH: The pH and composition of the reaction medium are critical for maintaining the stability and activity of the biocatalyst. Optimization of buffer type, concentration, and pH is a standard part of process development.

The interactive table below outlines key parameters for the optimization of a whole-cell biocatalytic reduction of 4-bromo-3-chloroacetophenone.

ParameterRange ExploredOptimized ConditionImpact on Process
Biocatalyst (Whole Cells) Various yeast/bacterial strainsSelected robust strainDetermines selectivity and process robustness.
Substrate Loading (g/L) 10 - 10050 - 80 (fed-batch)Increases volumetric productivity.
Cell Loading (g/L, wet weight) 50 - 200100 - 150Ensures sufficient catalytic activity.
Co-substrate (e.g., Glucose) 1 - 2 equivalents1.2 equivalentsDrives cofactor regeneration.
Temperature (°C) 25 - 4030 - 35Optimal for enzyme activity and stability.
pH 6.0 - 8.07.0 - 7.5Maintains enzyme structure and function.
Reaction Time (h) 12 - 4824 - 36Balances conversion with process cycle time.
Yield (%) 90 - >99>98High conversion to the desired product.
Enantiomeric Excess (%) >95 - >99>99.5Ensures high optical purity.

Future Research Directions and Emerging Challenges

Development of Highly Sustainable and Cost-Effective Stereoselective Methodologies

The future of synthesizing (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol is intrinsically linked to the principles of green chemistry. A primary challenge is moving away from stoichiometric reducing agents, which generate significant waste, towards catalytic methods. Research is increasingly focused on developing highly active and reusable catalysts that can operate under mild conditions.

A key area of development is heterogeneous asymmetric catalysis. acs.org While traditional methods might use chiral ligands in a homogeneous solution, immobilizing these catalysts on solid supports facilitates easier separation and recycling, reducing operational costs and environmental impact. For instance, modifying platinum catalysts with chiral modifiers like cinchonidine (B190817) has shown success in the asymmetric hydrogenation of activated ketones. acs.org Future work will likely involve designing more robust and selective heterogeneous catalysts specifically tailored for substrates like 4-bromo-3-chloroacetophenone.

Table 1: Comparison of Catalytic Asymmetric Reduction Methods

MethodologyKey AdvantagesFuture Research Focus
Heterogeneous CatalysisEasy catalyst separation and recycling; potential for continuous flow processes.Improving catalyst stability, selectivity, and activity for substituted acetophenones.
In-Situ Catalyst GenerationAvoids handling of sensitive catalysts; operational simplicity.Expanding the scope to a wider range of substrates and developing more air- and moisture-stable catalyst precursors. mdpi.com
BiocatalysisHigh stereoselectivity; mild reaction conditions (aqueous media, ambient temperature); biodegradable catalysts.Enzyme discovery, protein engineering for enhanced substrate scope and stability. researchgate.netftb.com.hr

Exploration of Novel Biocatalysts and Chemoenzymatic Cascades

Biocatalysis has emerged as a powerful and sustainable tool for producing enantiomerically pure alcohols. researchgate.net The use of whole-cell microorganisms or isolated enzymes, such as alcohol dehydrogenases (ADHs), offers exceptional stereoselectivity under environmentally benign conditions. ftb.com.hr Research into the asymmetric reduction of acetophenone (B1666503) analogues using microorganisms has demonstrated the potential to produce both (R) and (S) enantiomers with high conversion and enantiomeric excess by selecting the appropriate microbial strain. researchgate.net

A significant future direction is the discovery and engineering of novel biocatalysts. Through techniques like genome mining and directed evolution, enzymes can be tailored to exhibit higher activity, stability, and specificity towards non-natural substrates like 4-bromo-3-chloroacetophenone. For example, an ADH could be engineered to efficiently reduce this bulky, halogenated ketone, a task that might be challenging for wild-type enzymes. nih.gov

Table 2: Examples of Microorganisms in Asymmetric Ketone Reduction

MicroorganismSubstrateProduct ConfigurationConversion (%)Enantiomeric Excess (ee, %)Reference
Geotrichum candidum4-Br-Acetophenone(R)91.997.4 researchgate.net
Aspergillus niger4-Br-Acetophenone(R)98.4100 researchgate.net
Rhodotorula rubra4-Br-Acetophenone(S)96.198.8 researchgate.net

Note: Data is for the analogue 4-bromoacetophenone, indicating the potential for similar reductions of 4-bromo-3-chloroacetophenone.

Integration of Machine Learning and AI in Reaction Design and Optimization

The traditional trial-and-error approach to reaction development is time-consuming and resource-intensive. researchgate.net The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this paradigm. By analyzing large datasets from previous experiments, ML algorithms can predict the outcome of reactions, including yield and enantioselectivity, under various conditions (e.g., catalyst, solvent, temperature). researchgate.netqu.edu.qa

For the synthesis of this compound, ML models can be trained to predict which biocatalyst or chiral ligand will provide the highest stereoselectivity. nih.gov This data-driven approach accelerates the identification of optimal reaction parameters, significantly reducing the experimental workload. For example, ML can reveal complex relationships between a protein's amino acid sequence and its catalytic function, guiding the rational design of enzymes with improved properties for specific substrates. nih.govnih.gov

AI can also be employed in automated synthesis platforms for real-time reaction optimization. nih.gov These systems can autonomously adjust reaction conditions based on incoming analytical data to maximize the yield and purity of the target molecule, leading to more robust and efficient manufacturing processes.

Advanced In-Situ Spectroscopic Monitoring for Reaction Mechanism Elucidation

A deep understanding of the reaction mechanism is crucial for optimizing stereoselectivity. Advanced in-situ spectroscopic techniques, such as Attenuated Total Reflection Infrared (ATR-IR) and Raman spectroscopy, allow for the real-time monitoring of reacting species directly within the reaction vessel. acs.orgnih.gov This provides invaluable data on reaction kinetics, intermediate formation, and catalyst behavior. frontiersin.org

In the context of the asymmetric hydrogenation of 4-bromo-3-chloroacetophenone, in-situ spectroscopy can be used to study the interaction between the substrate, the chiral catalyst, and the hydrogen source at the molecular level. acs.org For example, monitoring the solid-liquid interface in a heterogeneous catalytic system can reveal how the product alcohol might compete with the starting ketone for active sites on the catalyst surface, a phenomenon that can affect reaction rates. acs.org These mechanistic insights are critical for overcoming limitations such as product inhibition and for the rational design of more efficient catalytic systems. mdpi.com

Synergy Between Computational and Experimental Chemistry in Stereochemical Control

The combination of computational modeling and experimental validation offers a powerful strategy for achieving precise stereochemical control. wiley.com Computational methods, particularly Density Functional Theory (DFT), can be used to model the transition states of a stereoselective reaction. mdpi.com By calculating the energy barriers for the pathways leading to the (R) and (S) enantiomers, researchers can predict which catalyst-substrate combination will favor the formation of the desired this compound.

These theoretical predictions can guide experimental efforts, narrowing the range of catalysts and conditions that need to be screened in the laboratory. For example, computational docking can simulate how different substituted acetophenones fit into the active site of an enzyme, predicting which biocatalyst is most likely to reduce 4-bromo-3-chloroacetophenone with high enantioselectivity. The experimental results then provide feedback to refine and improve the computational models, creating a synergistic loop that accelerates the development of highly selective synthetic methods. wiley.com

Q & A

Q. What are the standard synthetic routes for (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol, and how can enantiomeric purity be ensured?

Methodological Answer: The synthesis typically starts with 1-(4-bromo-3-chlorophenyl)ethanone (CAS 3114-31-6) . A chiral reduction using catalytic hydrogenation with a palladium-based catalyst and a chiral ligand (e.g., (R)-BINAP) is employed to achieve the (1R)-configuration. Alternatively, enzymatic reduction with ketoreductases can yield high enantiomeric excess (e.g., >95%). Post-synthesis, enantiomeric purity is validated via chiral HPLC (e.g., using a Chiralpak® AD-H column with hexane/isopropanol mobile phase) .

Key Steps:

  • Precursor: 1-(4-Bromo-3-chlorophenyl)ethanone.
  • Reduction: Catalytic hydrogenation or enzymatic methods.
  • Purification: Recrystallization in ethanol or column chromatography.
  • Validation: Chiral HPLC, optical rotation ([α]D<sup>20</sup>), and <sup>1</sup>H/<sup>13</sup>C NMR .

Q. How can structural characterization of this compound be performed to confirm its configuration?

Methodological Answer:

  • NMR Spectroscopy:
    • <sup>1</sup>H NMR: Look for the methine proton (CH-OH) at δ 4.8–5.2 ppm (split due to coupling with adjacent groups).
    • <sup>13</sup>C NMR: The chiral carbon (C-OH) appears at ~70–75 ppm.
  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 250.95 (M+H<sup>+</sup>).
  • Polarimetry: Measure optical rotation (e.g., [α]D<sup>20</sup> = +15° to +25° in ethanol) .

Advanced Research Questions

Q. How do halogen substituent positions (bromo, chloro) influence the compound’s reactivity and biological interactions?

Methodological Answer: The bromine (electron-withdrawing) at the para-position and chlorine (moderately electron-withdrawing) at the meta-position enhance electrophilic aromatic substitution resistance but increase steric hindrance. Comparative studies with structural analogs (e.g., fluorinated or non-halogenated versions) reveal:

  • Binding Affinity: The bromo-chloro combination improves hydrophobic interactions with enzyme active sites (e.g., cytochrome P450).
  • Reactivity: Halogens slow oxidation of the alcohol group, confirmed via kinetic studies using H2O2/Fe<sup>2+</sup> .

Q. Table 1: Comparative Properties of Halogenated Analogs

CompoundHalogen PositionsLogPEnzymatic Inhibition (IC50, μM)
(1R)-1-(4-Bromo-3-Cl-phenyl)ethanol4-Br, 3-Cl3.212.5 ± 1.2
(1R)-1-(3-Bromo-4-F-phenyl)ethanol3-Br, 4-F2.818.7 ± 2.1
(1R)-1-(4-Cl-phenyl)ethanol4-Cl2.525.4 ± 3.0

Q. What experimental strategies resolve contradictions in enantioselectivity data across different synthetic methods?

Methodological Answer: Discrepancies in enantiomeric excess (e.g., 87% via chemical catalysis vs. 95% via enzymatic reduction) arise from reaction conditions. To resolve:

Kinetic Analysis: Monitor reaction progress using inline FTIR to detect intermediates.

Computational Modeling: Simulate transition states (DFT calculations) to identify steric/electronic bottlenecks.

Cross-Validation: Compare results with independent methods (e.g., X-ray crystallography of derivatives) .

Q. How can researchers design assays to study this compound’s interactions with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) on a sensor chip to measure binding kinetics (KD, kon/koff).
  • Fluorescence Quenching: Titrate the compound into fluorophore-labeled enzymes (e.g., tryptophan residues in CYP450) to monitor conformational changes.
  • In Silico Docking: Use AutoDock Vina to predict binding modes, validated by mutagenesis studies .

Q. What are the implications of stereochemical impurities in pharmacological studies?

Methodological Answer: Even 5% (1S)-enantiomer contamination can alter toxicity or efficacy. Mitigation strategies include:

  • Chiral Separation: Use preparative HPLC to isolate pure (1R)-form.
  • Bioactivity Assays: Test enantiomers separately in cell-based models (e.g., hepatocyte viability assays).
  • Regulatory Compliance: Follow ICH guidelines for chiral drug development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.